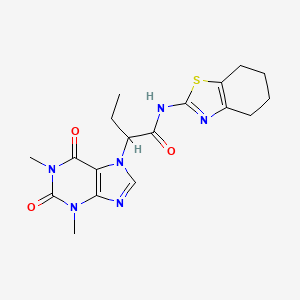![molecular formula C20H20N6O5S B10875739 8-Ethyl-2-{4-[(furan-2-ylcarbonyl)carbamothioyl]piperazin-1-yl}-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10875739.png)
8-Ethyl-2-{4-[(furan-2-ylcarbonyl)carbamothioyl]piperazin-1-yl}-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ETHYL-2-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core, a piperazine ring, and a furylcarbonyl group
Preparation Methods
The synthesis of 8-ETHYL-2-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperazine ring: This step involves the reaction of the pyrido[2,3-d]pyrimidine core with a piperazine derivative.
Attachment of the furylcarbonyl group: This is typically done through an acylation reaction using a furylcarbonyl chloride or similar reagent.
Final modifications: Additional steps may be required to introduce the ethyl group and other functional groups.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
8-ETHYL-2-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Acylation and Alkylation:
Scientific Research Applications
8-ETHYL-2-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.
Material Science: The unique structure of this compound may impart interesting properties to materials, making it useful in the design of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 8-ETHYL-2-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets, modulating their activity, and thereby influencing cellular processes.
Comparison with Similar Compounds
Similar compounds to 8-ETHYL-2-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID include other pyrido[2,3-d]pyrimidine derivatives, piperazine-containing compounds, and furylcarbonyl-substituted molecules. These compounds may share some structural features and chemical properties but differ in their specific functional groups and overall molecular architecture. The uniqueness of 8-ETHYL-2-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID lies in its combination of these structural elements, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C20H20N6O5S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
8-ethyl-2-[4-(furan-2-carbonylcarbamothioyl)piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C20H20N6O5S/c1-2-24-11-13(18(29)30)15(27)12-10-21-19(22-16(12)24)25-5-7-26(8-6-25)20(32)23-17(28)14-4-3-9-31-14/h3-4,9-11H,2,5-8H2,1H3,(H,29,30)(H,23,28,32) |
InChI Key |
XZEZLQDBBMWCPT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=CO4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10875659.png)
![2-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B10875666.png)
![2-methyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10875674.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 5-bromo-2-hydroxybenzoate](/img/structure/B10875678.png)
![10-(2,4-Dimethylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile](/img/structure/B10875684.png)
![6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B10875687.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875694.png)
![Bis[2-(naphthalen-2-yl)-2-oxoethyl] benzene-1,3-dicarboxylate](/img/structure/B10875699.png)
![2-{1-[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10875700.png)
![ethyl 4-chloro-5-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B10875702.png)
![(4Z)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-methyl-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B10875717.png)

![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B10875729.png)

